6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
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Overview
Description
6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a complex organic compound that belongs to the class of thiazine derivatives. Thiazine compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This particular compound has a unique structure that combines a thiazine ring with a dibenzo system, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide typically involves multi-step organic reactionsCommon reagents used in these reactions include sulfur, nitrogen sources, and various organic solvents . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can produce the compound in high yields. The use of catalysts and advanced purification techniques ensures the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions
6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers and amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides and sulfones, while reduction reactions can produce thioethers and amines .
Scientific Research Applications
6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its effects on various biological pathways.
Industry: The compound is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide: Lacks the 5,5-dioxide group, which may affect its biological activity.
6-ethyl-N-(1-phenylethyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide analogs: Compounds with similar structures but different substituents on the thiazine ring.
Uniqueness
The presence of the 5,5-dioxide group in this compound is a key feature that distinguishes it from similar compounds. This group can enhance the compound’s stability and biological activity, making it a valuable target for research and development .
Properties
Molecular Formula |
C23H22N2O3S |
---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
6-ethyl-5,5-dioxo-N-(1-phenylethyl)benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C23H22N2O3S/c1-3-25-21-14-13-18(23(26)24-16(2)17-9-5-4-6-10-17)15-20(21)19-11-7-8-12-22(19)29(25,27)28/h4-16H,3H2,1-2H3,(H,24,26) |
InChI Key |
AIPMJMZMMHNTEY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)NC(C)C3=CC=CC=C3)C4=CC=CC=C4S1(=O)=O |
Origin of Product |
United States |
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